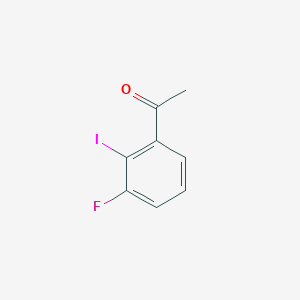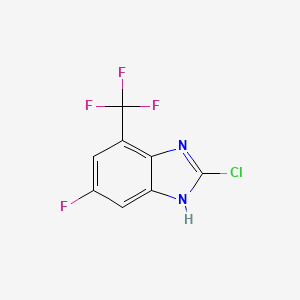
1,3-Difluoro-2-(4-fluoro-2-nitro-phenoxy)-5-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Difluoro-2-(4-fluoro-2-nitro-phenoxy)-5-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of multiple fluorine atoms, a nitro group, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2-(4-fluoro-2-nitro-phenoxy)-5-(trifluoromethyl)benzene typically involves multiple steps, including:
Nitration: Introduction of the nitro group to the benzene ring.
Fluorination: Substitution of hydrogen atoms with fluorine atoms.
Ether Formation: Formation of the phenoxy group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods may involve large-scale nitration and fluorination processes, utilizing specialized equipment to handle the reactive intermediates and ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-2-(4-fluoro-2-nitro-phenoxy)-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of fluorine atoms with other substituents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving fluorinated compounds.
Medicine: Potential use in drug discovery and development due to its unique chemical properties.
Industry: Applications in materials science and the development of advanced materials.
Mechanism of Action
The mechanism of action of 1,3-Difluoro-2-(4-fluoro-2-nitro-phenoxy)-5-(trifluoromethyl)benzene involves interactions with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1,3-Difluoro-2-(4-fluoro-2-nitro-phenoxy)benzene: Lacks the trifluoromethyl group.
1,3-Difluoro-2-(4-fluoro-2-nitro-phenoxy)-5-methylbenzene: Contains a methyl group instead of a trifluoromethyl group.
Uniqueness
1,3-Difluoro-2-(4-fluoro-2-nitro-phenoxy)-5-(trifluoromethyl)benzene is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability.
Properties
Molecular Formula |
C13H5F6NO3 |
|---|---|
Molecular Weight |
337.17 g/mol |
IUPAC Name |
1,3-difluoro-2-(4-fluoro-2-nitrophenoxy)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H5F6NO3/c14-7-1-2-11(10(5-7)20(21)22)23-12-8(15)3-6(4-9(12)16)13(17,18)19/h1-5H |
InChI Key |
YQCYWGXAEYNUBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])OC2=C(C=C(C=C2F)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


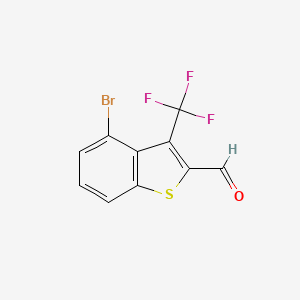

![1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13430490.png)
![1-Benzoyl-2-[(4RS)-1-methylhexahydro-1H-azepin-4-yl]diazane Dihydrochloride](/img/structure/B13430494.png)
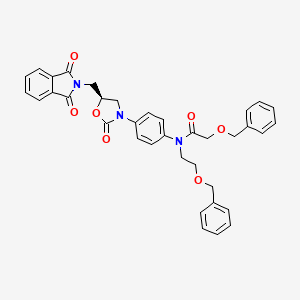

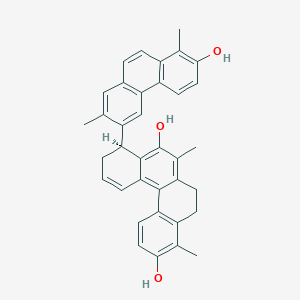
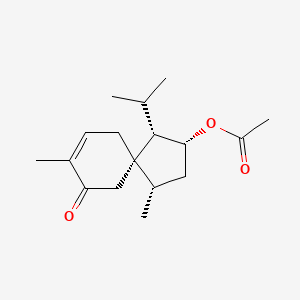
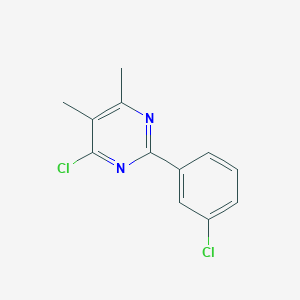
![4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-ethylphenol;hydrobromide](/img/structure/B13430531.png)
![[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate](/img/structure/B13430533.png)
![6-[1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl]oxypyridazin-3-amine](/img/structure/B13430538.png)
